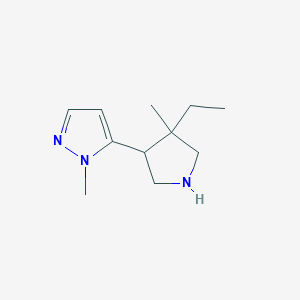
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrrolidine ring substituted with ethyl and methyl groups, and a pyrazole ring substituted with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-ethyl-4-methyl-3-aminobutanol.
Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrrolidine ring through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Dihydropyrazole derivatives.
Substitution Products: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential therapeutic agents, particularly for neurological disorders.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may serve as a precursor for agrochemicals.
作用機序
The mechanism of action of 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, it may bind to a receptor, triggering a signaling cascade that influences cellular functions.
類似化合物との比較
1-Methyl-1H-pyrazole: Lacks the pyrrolidine ring, making it less complex.
5-(4-Methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Similar structure but lacks the ethyl group.
5-(4-Ethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole: Similar structure but lacks the methyl group on the pyrrolidine ring.
Uniqueness: 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural complexity allows for a broader range of applications in various fields.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
5-(4-ethyl-4-methylpyrrolidin-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C11H19N3/c1-4-11(2)8-12-7-9(11)10-5-6-13-14(10)3/h5-6,9,12H,4,7-8H2,1-3H3 |
InChIキー |
ZKWMPGMUUZNUBV-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNCC1C2=CC=NN2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13253292.png)
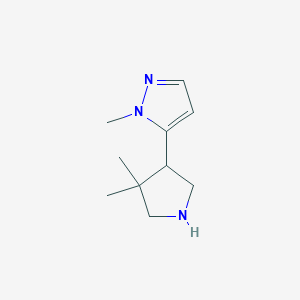
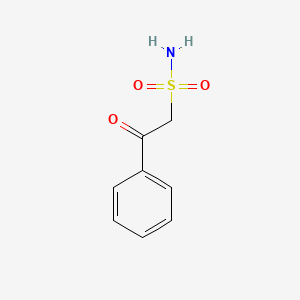


amine](/img/structure/B13253329.png)

![2-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13253352.png)
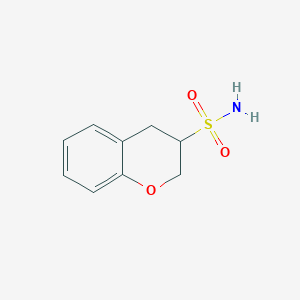
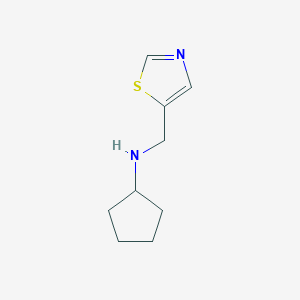
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13253379.png)
amine](/img/structure/B13253384.png)
![1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13253390.png)
